molecular formula C15H17N5O2 B2508004 N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide CAS No. 1797223-38-1

N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide

Cat. No.: B2508004
CAS No.: 1797223-38-1
M. Wt: 299.334
InChI Key: PTUYKYUULMYBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a morpholine ring, a pyrimidine ring, and a picolinamide moiety, which contribute to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

The primary targets of N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators .

Mode of Action

This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of nitric oxide and prostaglandins, thereby reducing the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathways involved in the inflammatory response. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins . These changes lead to a decrease in the concentration of pro-inflammatory mediators, thereby reducing inflammation .

Pharmacokinetics

The compound’s ability to inhibit the production of nitric oxide at non-cytotoxic concentrations suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of this compound’s action include a dramatic reduction in iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . Western blot analysis showed that the test compounds decreased the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide typically involves the reaction of 4-morpholinopyrimidine with picolinamide under specific conditions. The process may include steps such as:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide is unique due to its specific combination of a morpholine ring, a pyrimidine ring, and a picolinamide moiety. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c21-15(12-3-1-2-5-16-12)18-11-13-17-6-4-14(19-13)20-7-9-22-10-8-20/h1-6H,7-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUYKYUULMYBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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